molecular formula C8H8BrN3O B2688725 (S)-1-(4-Bromophenyl)-2-azidoethanol CAS No. 297765-50-5

(S)-1-(4-Bromophenyl)-2-azidoethanol

Cat. No. B2688725
CAS RN: 297765-50-5
M. Wt: 242.076
InChI Key: ZTVZXBMAYVQBAK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(4-Bromophenyl)-2-azidoethanol is a chemical compound that has recently gained attention in the field of scientific research. It is a versatile molecule that has shown promise in various applications, including as a photoaffinity labeling agent, a crosslinker, and a precursor for the synthesis of other compounds. In

Scientific Research Applications

Bromophenyl Compounds in Environmental and Biological Research

Brominated flame retardants, including compounds related to bromophenyl, are studied for their environmental dispersion and potential developmental neurotoxic effects. Eriksson, Jakobsson, and Fredriksson (2001) explored the impact of certain brominated diphenyl ethers on spontaneous behavior and memory functions, highlighting concerns related to environmental pollutants (Eriksson, Jakobsson, & Fredriksson, 2001).

Azido Compounds in Synthetic Chemistry

Azido groups are pivotal in synthetic chemistry for creating novel heterocycles and intermediates. Allin et al. (2005) demonstrated the use of 2-(2-Bromophenyl)ethyl groups, which bear similarity to the bromophenyl moiety in (S)-1-(4-Bromophenyl)-2-azidoethanol, in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles, showcasing the versatility of bromophenyl and azido functionalities in complex molecular constructions (Allin et al., 2005).

Nanohybrid Biocatalysts

Galvão et al. (2018) developed a nanohybrid material incorporating azido and bromophenyl groups for kinetic resolution of secondary alcohols, indicating potential applications in the synthesis of enantiomeric drugs and other bioactive substances. This research underscores the utility of such compounds in catalysis and chiral synthesis (Galvão et al., 2018).

Bromophenol Derivatives in Anticancer Research

A study by Guo et al. (2018) focused on a novel bromophenol derivative exhibiting anticancer activities against human lung cancer cells. The research elucidates mechanisms involving cell cycle arrest and apoptosis via ROS-mediated pathways, presenting an application of bromophenyl compounds in medicinal chemistry for anticancer drug development (Guo et al., 2018).

properties

IUPAC Name

(1S)-2-azido-1-(4-bromophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZXBMAYVQBAK-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN=[N+]=[N-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN=[N+]=[N-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Bromophenyl)-2-azidoethanol

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